molecular formula C12H10F3NS B1382858 4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole CAS No. 1350932-81-8

4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole

Cat. No.: B1382858
CAS No.: 1350932-81-8
M. Wt: 257.28 g/mol
InChI Key: FCMPOVOMPNALFU-UHFFFAOYSA-N
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Description

4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole is a thiazole derivative characterized by a 4-methyl substitution on the thiazole ring and a benzyl group at position 2, where the phenyl ring is substituted with a trifluoromethyl (-CF₃) group at the meta position. The compound’s molecular formula is C₁₁H₁₀F₃NS, with a molecular weight of 257.27 g/mol. The trifluoromethyl group confers electron-withdrawing properties, while the methylene (-CH₂-) linker between the thiazole and phenyl ring enhances structural flexibility.

Properties

IUPAC Name

4-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NS/c1-8-7-17-11(16-8)6-9-3-2-4-10(5-9)12(13,14)15/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMPOVOMPNALFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with trifluoromethylphenylmethyl reagents. One common method includes the use of Suzuki coupling reactions, where a boronic acid derivative of the trifluoromethylphenylmethyl group is coupled with a halogenated thiazole under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability . The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Substituent Position: Meta vs. Para Trifluoromethylphenyl Derivatives

The position of the trifluoromethyl group on the phenyl ring significantly influences physicochemical and electronic properties:

  • Target Compound : Meta-substituted phenyl (3-CF₃) with a methylene linker.
  • Analogues :
    • N′-(4-Bromobenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide (): Para-substituted (4-CF₃) phenyl directly attached to the thiazole. Melting point: 217–304°C .
    • 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde (): Para-substituted phenyl with a carbaldehyde group. Melting point: 131–133°C .

Key Differences :

  • Meta substitution may reduce steric hindrance and alter electronic interactions in biological systems.

Linker Variations: Benzyl (-CH₂-) vs. Direct Attachment

The presence or absence of a methylene linker affects molecular flexibility and steric bulk:

  • Target Compound : Benzyl group (-CH₂-C₆H₄-CF₃) at position 2.
  • Molecular formula: C₁₄H₁₂F₃NO₂S .

Implications :

  • Directly attached phenyl groups (e.g., ) may enhance planarity and π-π stacking interactions.

Functional Group Modifications on the Thiazole Core

Variations in substituents at positions 4 and 5 of the thiazole ring alter solubility and reactivity:

Compound Name Position 4 Substituent Position 5 Substituent Functional Impact
Target Compound Methyl None Hydrophobic, minimal polarity
N′-(4-Fluorobenzylidene) analogue () Methyl Carbohydrazide Enhanced hydrogen-bonding capacity
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid () Methyl Carboxylic acid High polarity, ionizable group

Observations :

  • Carboxylic acid derivatives (e.g., ) exhibit higher melting points (237–238°C ) due to intermolecular hydrogen bonding.
  • Hydrophobic substituents (e.g., methyl) improve membrane permeability but reduce aqueous solubility.

Challenges :

  • Introducing the benzyl group requires careful control of reaction conditions to avoid over-alkylation.
  • Para-substituted analogues (e.g., ) may require regioselective coupling strategies.

Biological Activity

4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a trifluoromethyl group and a methyl substituent on the thiazole ring, which may influence its biological properties.

  • Molecular Formula : C₁₂H₁₀F₃NOS
  • Molecular Weight : 273.28 g/mol
  • CAS Number : 668477-94-9
  • Melting Point : 50–52 °C
PropertyValue
Molecular FormulaC₁₂H₁₀F₃NOS
Molecular Weight273.28 g/mol
CAS Number668477-94-9
Melting Point50–52 °C

Antiviral Activity

Research indicates that thiazole derivatives, including those similar to this compound, exhibit antiviral properties. A study focused on phenylthiazole compounds demonstrated that modifications to the thiazole structure can enhance their efficacy against flaviviruses, such as dengue and yellow fever viruses. The introduction of hydrophobic tails and specific substituents was found to improve antiviral activity while minimizing toxicity associated with certain moieties .

Anticancer Potential

Thiazoles are also being explored for their anticancer properties. In particular, compounds with thiazole scaffolds have shown promise in targeting various cancer cell lines. For instance, studies have indicated that thiazoles can induce apoptosis in cancer cells through mechanisms involving the modulation of p53 pathways and other cellular stress responses . The specific compound may hold similar potential, warranting further investigation into its effects on cancer cell proliferation and survival.

The biological activity of thiazole derivatives is often linked to their ability to interact with specific biological targets within cells. For example:

  • Inhibition of Viral Replication : Compounds may inhibit viral replication by targeting viral proteins essential for the life cycle of the virus .
  • Induction of Apoptosis : Thiazoles may activate apoptotic pathways in cancer cells, leading to programmed cell death .

Study on Antiviral Efficacy

In a controlled study evaluating various phenylthiazole derivatives against flavivirus infections, compounds were tested for their ability to inhibit viral replication. The study reported that several derivatives exhibited over 50% inhibition at concentrations as low as 50 µM, with selectivity indices indicating favorable safety profiles .

Anticancer Activity Evaluation

A separate investigation assessed the anticancer effects of thiazole derivatives on colon cancer cell lines. It was found that certain modifications to the thiazole structure significantly enhanced cytotoxicity against HCT116 cells, highlighting the importance of structural optimization in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole
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4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole

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